Glecaprevir

HCV replicon assay pan-genotypic potency NS3/4A protease inhibitor

Glecaprevir (ABT-493) is a macrocyclic, quinoxaline-based HCV NS3/4A serine protease inhibitor (PI) with demonstrated pangenotypic activity spanning genotypes 1 through 6. It inhibited purified NS3/4A proteases from HCV genotypes 1–6 with IC50 values of 3.5–11.3 nM and suppressed HCV subgenomic replicon replication with EC50 values of 0.21–4.6 nM across nine genotype-representative replicons.

Molecular Formula C38H46F4N6O9S
Molecular Weight 838.9 g/mol
CAS No. 1365970-03-1
Cat. No. B607649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlecaprevir
CAS1365970-03-1
SynonymsABT-493;  ABT493;  ABT 493;  A-1282576;  A 1282576;  A1282576;  A-1282576.0;  Glecaprevir;  MAVYRET.
Molecular FormulaC38H46F4N6O9S
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
InChIInChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1
InChIKeyMLSQGNCUYAMAHD-ITNVBOSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.1 to 0.3 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glecaprevir (CAS 1365970-03-1) Technical Baseline: A Pangenotypic HCV NS3/4A Protease Inhibitor for Differentiated Procurement


Glecaprevir (ABT-493) is a macrocyclic, quinoxaline-based HCV NS3/4A serine protease inhibitor (PI) with demonstrated pangenotypic activity spanning genotypes 1 through 6 [1]. It inhibited purified NS3/4A proteases from HCV genotypes 1–6 with IC50 values of 3.5–11.3 nM and suppressed HCV subgenomic replicon replication with EC50 values of 0.21–4.6 nM across nine genotype-representative replicons [1]. Co-crystal structures with NS3/4A from genotypes 1a, 3a, 4a, and 5a confirm a conserved binding mode that underlies its pan-genotypic inhibition profile [2]. Glecaprevir is clinically co-formulated with the NS5A inhibitor pibrentasvir as a fixed-dose combination (Mavyret/Maviret) for once-daily oral treatment of chronic HCV infection across all major genotypes [1].

Why In-Class HCV NS3/4A Protease Inhibitors Cannot Be Interchanged with Glecaprevir: Quantitative Evidence of Non-Equivalence


HCV NS3/4A protease inhibitors exhibit profoundly divergent antiviral activity across genotypes and resistance-associated substitutions (RAS), making inter-class substitution without quantitative verification a high-risk procurement decision. Among all clinically relevant HCV PIs, only glecaprevir and voxilaprevir demonstrate pan-genotypic activity against genotype 1–6 culture viruses, while simeprevir, paritaprevir, grazoprevir, and asunaprevir each show genotype-dependent potency gaps [1]. Moreover, common NS3 amino acid substitutions at positions R155, A156, and D168 confer orders-of-magnitude differences in fold resistance across PIs, meaning a compound selected solely on class membership may be ineffective against prevalent clinical variants [2]. The following quantitative evidence guide addresses the procurement-relevant question: under which measurable, comparator-anchored criteria does glecaprevir deliver differentiated value relative to the most structurally and pharmacologically proximate alternatives—paritaprevir, grazoprevir, and voxilaprevir?

Glecaprevir Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Procurement Decisions


Pan-Genotypic Replicon EC50 Uniformity: Glecaprevir Exhibits the Narrowest Potency Range Across Genotypes 1–6 vs. Paritaprevir and Grazoprevir

In a direct head-to-head comparison conducted under identical assay conditions, glecaprevir demonstrated the most uniform antiviral potency across nine HCV subgenomic replicons representing genotypes 1a through 6e, with EC50 values spanning only 0.21–4.6 nM (a ~22-fold range). In contrast, paritaprevir EC50 values ranged from 0.09 to 107 nM (~1,189-fold span) and grazoprevir from 0.25 to 83 nM (~332-fold span), revealing substantial genotype-dependent potency drop-offs for both comparators [1]. This uniformity eliminates the need for genotype-specific potency adjustments in experimental design.

HCV replicon assay pan-genotypic potency NS3/4A protease inhibitor genotype coverage

Genotype 3a Potency: Glecaprevir Outperforms Paritaprevir by 10-Fold and Grazoprevir by 44-Fold in Direct Replicon Comparison

Genotype 3 is recognized as the most difficult-to-treat HCV genotype and a critical differentiator for NS3/4A PI selection. In a direct three-way comparison within the same replicon assay, glecaprevir inhibited the GT3a replicon with an EC50 of 1.9 ± 0.62 nM, compared to 19 ± 5.2 nM for paritaprevir and 83 ± 18 nM for grazoprevir [1]. This represents a 10-fold and 44-fold improvement, respectively, and places glecaprevir's GT3a potency in the same range as its potency against other genotypes, whereas both comparators exhibit pronounced drop-offs.

genotype 3 HCV difficult-to-treat genotype NS3 protease inhibitor replicon EC50

Resistance Profile: Glecaprevir Retains Activity Against R155 and D168 Substitutions That Confer High-Level Resistance to Paritaprevir and Grazoprevir

In direct transient-transfection replicon assays comparing glecaprevir, paritaprevir, and grazoprevir against engineered NS3 resistance-associated substitutions (RAS), glecaprevir demonstrated markedly superior retention of activity. Against GT1a R155K, glecaprevir exhibited only a 0.5-fold EC50 change (0.11 nM), whereas paritaprevir showed a 37-fold reduction (51 nM) and grazoprevir a 4.2-fold reduction (0.59 nM). Against GT1b R155K, fold changes were 0.6 (glecaprevir), 40 (paritaprevir), and 1.1 (grazoprevir). For the clinically critical D168A substitution in GT1a, glecaprevir demonstrated only a 4.0-fold change (0.84 nM), compared to 50-fold for paritaprevir (70 nM) and 154-fold for grazoprevir (21 nM) [1]. Across all tested D168 substitutions in genotypes 1a, 1b, 2a, 2b, and 4d, glecaprevir retained activity with <5-fold EC50 increases [1].

resistance-associated substitution R155K D168A fold resistance NS3/4A PI barrier

Demonstrated Moderate Synergy with Pibrentasvir in Replicon Assays: Quantified Synergy Volume Exceeds IFN-α and Ribavirin Combinations

In checkerboard combination assays analyzed by MacSynergy II, the glecaprevir-plus-pibrentasvir combination produced a mean synergy volume of 73 ± 17 μM²% with mean antagonism volume of −1.9 ± 0.4 μM²%, classified as moderate synergy. In contrast, glecaprevir combined with interferon-alpha yielded a synergy volume of only 15 ± 1.9 μM²% (additive), and glecaprevir with ribavirin yielded 24 ± 4.9 μM²% (additive) [1]. This ~3- to 5-fold greater synergy volume for the glecaprevir-pibrentasvir pair provides a quantifiable basis for the co-formulation's enhanced antiviral effect relative to alternative PI-based combinations.

drug synergy MacSynergy combination index pibrentasvir NS5A inhibitor

Picomolar Binding Affinity Across Genotypes: Glecaprevir Ki Values Are ≥16-Fold Lower Than Grazoprevir for Genotype 1a NS3/4A Protease

Enzymatic inhibition constants determined by Morrison equation fitting from progress curve analysis revealed that glecaprevir inhibits genotypes 1a, 4a, and 5a NS3/4A proteases with Ki values below 5 pM (the assay detection limit), and genotypes 2b and 6b with Ki values of 9 pM and 10 pM, respectively. For genotype 3a, glecaprevir Ki was 500 pM—a 100-fold decrease from GT1a yet still comparable to grazoprevir's Ki against GT1a (81 pM) [1]. In the same assay, grazoprevir exhibited Ki values of 81 pM (GT1a), 2.5 nM (GT2b), and showed a 143-fold potency reduction against GT3a vs. GT1a. Paritaprevir showed the highest Ki values, with 20.8 nM against GT2b [1]. Thus, glecaprevir's Ki against its weakest genotype (GT3a, 500 pM) is approximately 16-fold lower than grazoprevir's Ki against its reference genotype (GT1a, 81 pM).

inhibition constant Ki binding affinity Morrison equation enzyme kinetics

Glecaprevir Optimal Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Pan-Genotypic Antiviral Screening and Clinical Isolate Susceptibility Testing

Glecaprevir's narrow EC50 range (0.21–4.6 nM across nine genotype-representative replicons) and its status as one of only two PIs with confirmed pan-genotypic activity against genotype 1–6 culture viruses [1] make it the preferred NS3/4A PI reference standard for laboratories conducting antiviral susceptibility testing across diverse clinical HCV isolates. Unlike paritaprevir (EC50 up to 107 nM for GT2b) or grazoprevir (EC50 up to 83 nM for GT3a), glecaprevir maintains sub-5 nM potency against every tested genotype, enabling a single, genotype-independent screening concentration. This simplifies assay workflows for CROs processing heterogeneous patient-derived samples.

Resistance Surveillance and RAS-Positive Replicon Panel Construction

For research programs monitoring the emergence and persistence of NS3 resistance-associated substitutions, glecaprevir's demonstrated retention of activity (<5-fold EC50 increase) against R155 and D168 substitutions in genotypes 1a, 1b, 2a, 2b, and 4d [1] enables its use as a 'high-barrier' comparator against which the resistance-breaking potential of novel NS3/4A PIs can be benchmarked. In contrast, paritaprevir and grazoprevir exhibit 27- to 154-fold potency losses against the same D168 variants, limiting their utility as reference compounds in resistance-focused studies. Glecaprevir's activity against replicons harboring common baseline polymorphisms (e.g., Q80K, D168E) further supports its use in constructing clinically representative RAS panels.

Fixed-Dose Combination Bioequivalence and Quality Control Benchmarking

The quantified synergy volume of 73 ± 17 μM²% for the glecaprevir-pibrentasvir combination (moderate synergy by MacSynergy II classification) [1] provides a numerical benchmark for quality control testing of research-grade or generic fixed-dose combination formulations. Laboratories evaluating bioequivalence or performing dissolution-based QC can reference this synergy metric—alongside the individual EC50 values for glecaprevir (GT1b Con1: 0.94 ± 0.35 nM) and pibrentasvir (EC50 = 4.3 pM)—as orthogonal functional verification endpoints that go beyond chemical purity analysis.

Structural Biology and Structure-Guided Drug Design Using Multi-Genotype Co-Crystal Systems

Glecaprevir is the first NS3/4A protease inhibitor for which crystal structures in complex with proteases from genotypes 1a, 3a, 4a, and 5a have been solved [1], representing the first reported non-genotype-1 HCV NS3/4A co-crystal structures. This multi-genotype structural dataset, combined with glecaprevir's sub-5 pM binding affinity for GT1a, 4a, and 5a proteases [1], makes glecaprevir an essential tool compound for structure-guided drug design programs aiming to develop next-generation PIs that maintain potency across the full genotypic diversity of HCV. The conserved binding mode across genotypes, with subtle van der Waals interaction differences mapped at residues R/T123, K136, and S/C159, provides a validated structural framework for rational inhibitor optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glecaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.